molecular formula C17H15Cl2NO4S B2694868 methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfinyl]benzoate CAS No. 338400-67-2

methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfinyl]benzoate

Cat. No.: B2694868
CAS No.: 338400-67-2
M. Wt: 400.27
InChI Key: XLCWMLSXXLHIGI-HKWRFOASSA-N
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Description

Methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfinyl]benzoate is a chemical compound with the molecular formula C17H15Cl2NO3SThis compound is characterized by the presence of a benzoate group, a dichlorophenyl group, and a methoxyimino group, which contribute to its distinct chemical behavior .

Preparation Methods

The synthesis of methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfinyl]benzoate involves several steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with methoxyamine to form the corresponding oxime. This intermediate is then subjected to a sulfoxidation reaction using appropriate sulfoxidizing agents to yield the desired sulfinyl compound. The final step involves esterification with benzoic acid under acidic conditions to produce the target compound .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, pressure, and choice of solvents are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfinyl]benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions include sulfone, sulfide, and substituted derivatives .

Scientific Research Applications

Methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfinyl]benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfinyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl group can undergo redox reactions, influencing cellular oxidative stress levels. Additionally, its dichlorophenyl group may interact with enzyme active sites, modulating their activity. These interactions contribute to the compound’s biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfinyl]benzoate can be compared with similar compounds such as:

Properties

IUPAC Name

methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-methoxyiminoethyl]sulfinylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4S/c1-23-17(21)13-5-3-4-6-16(13)25(22)10-15(20-24-2)12-8-7-11(18)9-14(12)19/h3-9H,10H2,1-2H3/b20-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCWMLSXXLHIGI-HKWRFOASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)CC(=NOC)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1S(=O)C/C(=N/OC)/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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